molecular formula C22H21F3N2O4S2 B2831899 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide CAS No. 1251595-38-6

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Cat. No.: B2831899
CAS No.: 1251595-38-6
M. Wt: 498.54
InChI Key: NFOJYQXXTXHKHO-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative featuring a sulfamoyl group at the 3-position of the thiophene ring. The sulfamoyl moiety is substituted with a methyl group and a 4-ethoxyphenyl ring, while the carboxamide nitrogen is linked to a benzyl group bearing a trifluoromethyl group at the 3-position.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S2/c1-3-31-18-9-7-17(8-10-18)27(2)33(29,30)19-11-12-32-20(19)21(28)26-14-15-5-4-6-16(13-15)22(23,24)25/h4-13H,3,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOJYQXXTXHKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through methods such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and minimize cost, often using continuous flow chemistry techniques.

Chemical Reactions Analysis

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide can undergo several types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Material Science: The unique electronic properties of the thiophene ring make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing functional groups.

Mechanism of Action

The mechanism by which 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide group can participate in hydrogen bonding with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl/Sulfonyl Groups

2.1.1. 3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide ()
  • Key Differences : Replaces the 4-ethoxyphenyl group with 4-chlorophenyl and substitutes the trifluoromethyl benzylamide with a 3,4-dimethoxyphenyl group.
2.1.2. N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide ()
  • Key Differences : Shares the 4-ethoxyphenyl sulfamoyl group but has a 4-chlorophenethylamide instead of the trifluoromethyl benzylamide.
2.1.3. 3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide ()
  • Key Differences : Uses a sulfonyl group with a 2,4-dichlorobenzyl substituent and a 4-trifluoromethoxyphenyl amide.
  • Impact : The sulfonyl group (vs. sulfamoyl) and dichloro substitution may increase metabolic stability but reduce hydrogen-bonding capacity .

Thiophene Carboxamides with Nitro or Cyano Substituents

2.2.1. N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
  • Key Differences : Features a nitro group at the 5-position of thiophene and a thiazole-linked amide.
  • Purity data (42%) suggest synthetic challenges in this series .
2.2.2. 5-Cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide ()
  • Key Differences: Substitutes the sulfamoyl group with a cyano group and a phenylamino moiety.
  • Impact: The cyano group’s strong electron-withdrawing nature may alter electronic distribution, affecting interactions with hydrophobic enzyme pockets .
2.3.1. 2-{[(E)-4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)benzothiophene-3-carboxamide ()
  • Key Differences: Incorporates a benzothiophene core and an imino group instead of sulfamoyl.
  • Impact: The imino group’s planar structure may facilitate π-π stacking with aromatic residues in target proteins, as evidenced by its reported antimicrobial activity .
2.3.2. N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide ()
  • Key Differences : Uses a 4-chlorobenzyl sulfonyl group and a 4-chlorophenyl amide.
  • Impact : The dual chloro substituents may enhance halogen bonding with proteins, improving target affinity .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Molecular Formula Key Substituents Notable Properties
Target Compound C22H22F3N3O4S2 4-Ethoxyphenyl (sulfamoyl), 3-CF3-benzylamide High lipophilicity (CF3)
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide C20H19ClN2O5S2 4-Chlorophenyl (sulfamoyl), 3,4-dimethoxyphenylamide Dual electronic modulation (Cl, OMe)
N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide C22H23ClN2O4S2 4-Ethoxyphenyl (sulfamoyl), 4-chlorophenethylamide Enhanced membrane permeability
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide C19H12Cl2F3NO4S2 2,4-Dichlorobenzyl (sulfonyl), 4-CF3O-phenylamide High metabolic stability

Key Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., CF3, Cl) enhance target binding via halogen interactions, while electron-donating groups (e.g., OMe, OEt) improve solubility .
  • Sulfamoyl vs.
  • Synthetic Challenges : Low purity in nitrothiophene derivatives (42% in ) highlights the need for optimized coupling strategies, such as HATU-mediated amide formation .

Biological Activity

The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a complex organic molecule with potential biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with various functional groups, including an ethoxyphenyl group and a trifluoromethyl group. Its unique structure suggests potential interactions with biological targets, making it a candidate for drug development.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H26F3N2O4S2
Molecular Weight486.59 g/mol
CAS Number1251595-01-3

Biological Activity

Recent studies have indicated that thiophene derivatives exhibit a range of biological activities, including anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Activity

A study focused on thiophene carboxamide derivatives demonstrated their potential as biomimetics of Combretastatin A-4 (CA-4) , a known anticancer agent. Compounds derived from thiophene showed significant activity against the Hep3B cancer cell line, with IC50 values indicating potent antiproliferative effects. For instance, two synthesized derivatives achieved IC50 values of 5.46 µM and 12.58 µM, respectively, suggesting that modifications to the thiophene structure can enhance anticancer efficacy .

The mechanism by which these compounds exert their effects appears to involve interaction with cellular targets such as tubulin. The thiophene ring's high aromaticity plays a crucial role in these interactions, potentially leading to disruptions in cancer cell proliferation by affecting microtubule dynamics .

Case Studies

  • Study on Thiophene Derivatives : A recent investigation into various thiophene derivatives revealed that specific modifications could lead to enhanced cytotoxicity against several cancer cell lines. The study highlighted the importance of structural features in determining biological activity .
  • Molecular Docking Studies : Computational studies have shown that certain thiophene derivatives bind effectively to the colchicine-binding site on tubulin, mimicking the action of CA-4. This binding was associated with significant changes in cell morphology and proliferation rates in treated cancer cells .
  • Apoptosis Induction : Another study reported that a related thiophene compound induced apoptosis in K562 leukemia cells through activation of caspases and mitochondrial dysfunction, underscoring the potential for these compounds in targeting cancer .

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